molecular formula C13H23NO3 B13049950 tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

Cat. No.: B13049950
M. Wt: 241.33 g/mol
InChI Key: HNXZTSDGBCYUOE-DIOIDXFWSA-N
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Description

Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and an octahydroisoindole core. Its molecular formula is C13H23NO3, and it is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often using continuous flow techniques and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .

Mechanism of Action

The mechanism of action of tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is unique due to its specific combination of functional groups and its octahydroisoindole core. This structure provides distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11?/m1/s1

InChI Key

HNXZTSDGBCYUOE-DIOIDXFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCC([C@@H]2C1)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O

Origin of Product

United States

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